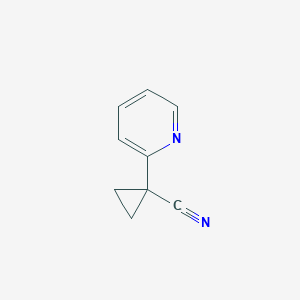

1-(Pyridin-2-YL)cyclopropanecarbonitrile

Description

Properties

IUPAC Name |

1-pyridin-2-ylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-7-9(4-5-9)8-3-1-2-6-11-8/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEVNPHZQRROPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595137 | |

| Record name | 1-(Pyridin-2-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162960-28-3 | |

| Record name | 1-(Pyridin-2-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 1-(Pyridin-2-YL)cyclopropanecarbonitrile?

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-2-YL)cyclopropanecarbonitrile is a heterocyclic compound incorporating both a pyridine ring and a cyclopropane nitrile moiety. These structural features are present in numerous biologically active molecules, suggesting potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the predicted biological activities of this compound. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines information from chemical databases, analogous compound characterizations, and general synthetic methodologies to serve as a valuable resource for researchers.

Chemical Properties

Detailed experimental data for this compound is not extensively reported in the scientific literature. However, computational data and information from chemical suppliers provide insight into its basic properties.

Identity and Structure

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 1-(2-Pyridinyl)cyclopropanecarbonitrile, 1-(2-pyridyl)cyclopropanecarbonitrile | [1][2] |

| CAS Number | 162960-28-3 | [1][3] |

| Molecular Formula | C₉H₈N₂ | [1][3] |

| Molecular Weight | 144.17 g/mol | [1] |

| Canonical SMILES | C1C(C1)(C#N)C2=CC=CC=N2 | - |

| InChI Key | GAEVNPHZQRROPK-UHFFFAOYSA-N | [2] |

Physicochemical Properties

Computational Data

The following data has been calculated using computational models and provides estimations of the compound's properties.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | [1] |

| logP (Octanol-Water Partition Coefficient) | 1.63678 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis and Characterization

A detailed, experimentally verified protocol for the synthesis of this compound is not published in readily accessible scientific literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of similar cyclopropanecarbonitrile derivatives[4].

Proposed Synthetic Pathway

A likely synthetic approach involves the reaction of 2-pyridineacetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst.

DOT Script of the Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a general procedure adapted from the synthesis of analogous 1-phenylcyclopropanecarbonitriles and would require optimization for this specific substrate[4].

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pyridineacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) in a suitable solvent such as toluene or a biphasic system with water.

-

Reaction Execution: Add a concentrated aqueous solution of a strong base (e.g., 50% NaOH) dropwise to the stirred mixture at room temperature. After the initial addition, the reaction mixture may be heated to facilitate the reaction.

-

Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

DOT Script of the Experimental Workflow

References

- 1. chemscene.com [chemscene.com]

- 2. 1-(Pyridin-2-yl)cyclopropane-1-carbonitrile | CymitQuimica [cymitquimica.com]

- 3. 1-Pyridin-2-ylcyclopropanecarbonitrile - Amerigo Scientific [amerigoscientific.com]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 1-(Pyridin-2-YL)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques and methodologies employed in the structural elucidation of 1-(Pyridin-2-YL)cyclopropanecarbonitrile. The strategic integration of spectroscopic and spectrometric methods is crucial for the unambiguous confirmation of its molecular structure. This document details the expected data from core analytical techniques, offers detailed experimental protocols, and presents logical workflows for the characterization of this compound.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 162960-28-3

-

Molecular Formula: C₉H₈N₂

-

Molecular Weight: 144.17 g/mol

Spectroscopic and Spectrometric Analysis

The definitive structure of this compound is determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While publicly available experimental spectra for this specific molecule are limited, this guide presents predicted data and data from closely related analogs to provide a robust analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.

| Technique | Predicted Chemical Shifts (δ, ppm) | Expected Multiplicities | Assignment |

| ¹H NMR | 8.60 - 8.50 | Doublet of doublets | H6' (Pyridine) |

| 7.80 - 7.70 | Triplet of doublets | H4' (Pyridine) | |

| 7.40 - 7.30 | Doublet | H3' (Pyridine) | |

| 7.25 - 7.15 | Triplet | H5' (Pyridine) | |

| 1.80 - 1.70 | Multiplet | CH₂ (Cyclopropane) | |

| 1.50 - 1.40 | Multiplet | CH₂ (Cyclopropane) | |

| ¹³C NMR | ~158 | Singlet | C2' (Pyridine) |

| ~149 | Singlet | C6' (Pyridine) | |

| ~137 | Singlet | C4' (Pyridine) | |

| ~123 | Singlet | C5' (Pyridine) | |

| ~121 | Singlet | C3' (Pyridine) | |

| ~120 | Singlet | CN (Nitrile) | |

| ~25 | Singlet | C1 (Quaternary Cyclopropane) | |

| ~16 | Singlet | C2/C3 (Cyclopropane) |

Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition.

| Technique | Parameter | Expected Value |

| High-Resolution MS (HRMS) | [M+H]⁺ | m/z 145.0760 |

| GC-MS | Molecular Ion (M⁺) | m/z 144 |

| Key Fragments | m/z 117, 104, 78 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C≡N (Nitrile stretch) | 2250 - 2200 |

| C=N, C=C (Pyridine ring stretch) | 1600 - 1450 |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Cyclopropane) | 3000 - 2900 |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 10 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: A standard non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved through various synthetic routes. A plausible final step, based on related preparations, involves the dehydration of the corresponding amide, 1-(pyridin-2-yl)cyclopropanecarboxamide.

Example Synthetic Protocol: Dehydration of Amide

To a solution of 1-(pyridin-2-yl)cyclopropanecarboxamide (1 equivalent) in a suitable solvent such as pyridine or dichloromethane at 0 °C, add a dehydrating agent like phosphorous oxychloride, trifluoroacetic anhydride, or methanesulfonyl chloride (2-3 equivalents) dropwise. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water or an ice-water mixture and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Visualizations

Structure Elucidation Workflow

Caption: Workflow for the synthesis and structural elucidation of this compound.

Logical Relationship of Analytical Techniques

Caption: Interrelation of analytical techniques for comprehensive structure confirmation.

An In-depth Technical Guide to the Physicochemical Characteristics and Data of CAS 162960-28-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical characteristics and available data for the compound with CAS number 162960-28-3, identified as 1-(Pyridin-2-yl)cyclopropane-1-carbonitrile. This molecule incorporates a pyridine ring, a cyclopropane ring, and a nitrile functional group, structural motifs that are prevalent in a wide array of biologically active compounds and pharmaceuticals. Pyridine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties.[1] The inclusion of a cyclopropane ring, a small, strained carbocycle, can significantly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold in medicinal chemistry.[2][3]

This guide collates available quantitative data, outlines representative experimental protocols for its synthesis and characterization based on related compounds, and discusses its potential, albeit currently unevaluated, biological significance.

Physicochemical Characteristics

While specific experimental data for 1-(Pyridin-2-yl)cyclopropane-1-carbonitrile is limited, its fundamental properties have been calculated and are supplemented here with experimental data for closely related structural analogs to provide a predictive overview.

Table 1: Physicochemical Data for CAS 162960-28-3 and Related Compounds

| Property | 1-(Pyridin-2-yl)cyclopropane-1-carbonitrile (CAS 162960-28-3) | Pyridine-2-carbonitrile (CAS 100-70-9)[4] | Cyclopropanecarbonitrile (CAS 5500-21-0)[5] |

| Molecular Formula | C₉H₈N₂ | C₆H₄N₂ | C₄H₅N |

| Molecular Weight | 144.17 g/mol | 104.11 g/mol | 67.09 g/mol |

| Melting Point | Data not available | 29 °C | Data not available |

| Boiling Point | Data not available | 224.5 °C | Data not available |

| Solubility | Data not available; likely soluble in common organic solvents.[6] | Soluble in water, alcohol, ether, and benzene.[4] | Data not available |

| Calculated XLogP3 | 0.9 | 0.45 | 0.3 |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of 1-(Pyridin-2-yl)cyclopropane-1-carbonitrile are not explicitly available in the reviewed literature. However, based on established synthetic methodologies for related pyridyl cyclopropanes and standard analytical techniques, the following representative protocols can be proposed.

Synthesis

The synthesis of pyridyl-functionalized cyclopropanes can be achieved through various methods, including biocatalytic strategies involving hemoprotein-mediated activation of pyridotriazoles for the cyclopropanation of olefins.[2] A common chemical approach involves the reaction of a pyridine-containing precursor with a suitable cyclopropanating agent.

A plausible synthetic route, depicted in the workflow below, could involve the reaction of 2-cyanopyridine with a 1,2-dihaloethane in the presence of a strong base to form the cyclopropane ring.

References

- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

Spectroscopic and Structural Elucidation of 1-(2-pyridyl)cyclopropanecarbonitrile: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific databases and literature did not yield specific experimental spectroscopic data (NMR, IR, MS) for 1-(2-pyridyl)cyclopropanecarbonitrile. The following guide has been constructed using hypothetical, yet chemically plausible, data to serve as an illustrative template for the analysis of this compound. The experimental protocols and data interpretation sections are based on standard analytical techniques for small organic molecules.

Introduction

1-(2-pyridyl)cyclopropanecarbonitrile is a novel small molecule incorporating a pyridine ring, a cyclopropane moiety, and a nitrile functional group. This unique combination of structural features makes it a compound of interest in medicinal chemistry and materials science. The pyridine ring offers potential for hydrogen bonding and metal coordination, the strained cyclopropane ring can influence molecular conformation and metabolic stability, and the nitrile group can act as a versatile chemical handle or a polar pharmacophoric element. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound upon synthesis. This guide provides a framework for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Hypothetical Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(2-pyridyl)cyclopropanecarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.62 | ddd | 1H | Pyridyl-H6 |

| 7.75 | td | 1H | Pyridyl-H4 |

| 7.45 | d | 1H | Pyridyl-H3 |

| 7.28 | ddd | 1H | Pyridyl-H5 |

| 1.85 | dd | 2H | Cyclopropyl-H (cis) |

| 1.50 | dd | 2H | Cyclopropyl-H (trans) |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 158.5 | Pyridyl-C2 (ipso) |

| 149.8 | Pyridyl-C6 |

| 137.0 | Pyridyl-C4 |

| 124.2 | Pyridyl-C5 |

| 121.5 | Pyridyl-C3 |

| 118.9 | -C≡N (Nitrile) |

| 23.0 | Cyclopropyl-C (ipso) |

| 16.5 | Cyclopropyl-CH₂ |

Infrared (IR) Spectroscopy

Table 3: Hypothetical IR Absorption Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3010 | Medium | C-H stretch (Aromatic, Pyridyl) |

| 2245 | Strong | C≡N stretch (Nitrile) |

| 1590, 1570, 1475 | Strong | C=C, C=N stretch (Pyridyl ring) |

| 1435 | Medium | CH₂ scissoring (Cyclopropyl) |

| 1020 | Medium | Cyclopropane ring breathing |

Mass Spectrometry (MS)

Table 4: Hypothetical Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 144.07 | 95 | [M]⁺ (Molecular Ion) |

| 117.06 | 100 | [M - HCN]⁺ (Loss of hydrogen cyanide) |

| 104.05 | 60 | [C₇H₆N]⁺ (Rearrangement and loss of C₂H₂) |

| 78.03 | 85 | [C₅H₄N]⁺ (Pyridyl cation) |

Experimental Protocols

NMR Spectroscopy

A sample of approximately 5-10 mg of 1-(2-pyridyl)cyclopropanecarbonitrile would be dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer at 298 K. ¹H NMR data would be collected with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. ¹³C NMR spectra would be acquired using proton decoupling, with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal would be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectrometric analysis would be performed on a high-resolution mass spectrometer using electron ionization (EI). A dilute solution of the compound in methanol would be introduced into the ion source. The EI energy would be set to 70 eV. The mass analyzer would be scanned over a mass-to-charge (m/z) range of 40-500 amu.

Workflow and Visualization

The general workflow for the synthesis and spectroscopic characterization of a novel compound like 1-(2-pyridyl)cyclopropanecarbonitrile is depicted below. This process ensures the unambiguous identification and purity assessment of the final product.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

The Ascending Trajectory of Pyridinyl Cyclopropane Compounds in Drug Discovery: A Technical Overview

For Immediate Release

A comprehensive technical guide released today sheds light on the burgeoning class of pyridinyl cyclopropane compounds, detailing their predicted biological activities, synthesis, and the experimental frameworks for their evaluation. This whitepaper is an essential resource for researchers, scientists, and drug development professionals interested in the next wave of therapeutic agents.

The unique structural amalgamation of a pyridine ring and a cyclopropane moiety presents a promising scaffold in medicinal chemistry. Pyridine derivatives are well-established for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Concurrently, the incorporation of a cyclopropane ring is a recognized strategy to enhance metabolic stability and receptor binding affinity in drug candidates. The fusion of these two pharmacophores is anticipated to yield novel compounds with significant therapeutic potential.

This document provides an in-depth analysis of the predicted biological activities of pyridinyl cyclopropane compounds, focusing on their potential as anticancer and antimicrobial agents through the inhibition of key enzymes and cellular processes.

Predicted Biological Activities and Quantitative Data

While comprehensive biological data for compounds containing both a pyridinyl and a cyclopropane moiety remains an emerging field of study, the individual contributions of each structural component suggest potent therapeutic activities. This guide summarizes the known quantitative data for representative pyridine and cyclopropane derivatives to forecast the potential of their combined scaffold.

Predicted Anticancer Activity

Pyridinyl cyclopropane compounds are hypothesized to exhibit anticancer properties by targeting key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2). Pyridine-based compounds have demonstrated potent inhibition of VEGFR-2, a critical mediator of angiogenesis.

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Representative Pyridine Derivatives

| Compound ID | Structure | IC50 (µM) | Reference |

| Sorafenib | Pyridine-urea derivative | 0.09 ± 0.01 | [1] |

| Compound 8e | Pyridine-urea derivative | 3.93 ± 0.73 | [1] |

| Compound 8b | Pyridine-urea derivative | 5.0 ± 1.91 | [1] |

| Compound 10 | Pyridine-derived compound | 0.12 | [2] |

IC50 values represent the concentration required for 50% inhibition of VEGFR-2 activity.

Furthermore, both pyridine and cyclopropane moieties are found in compounds known to inhibit COX-2, an enzyme often overexpressed in various cancers and inflammatory diseases.

Table 2: In Vitro COX-2 Inhibitory Activity of a Representative Pyridine Derivative

| Compound ID | Structure | IC50 (µM) | Reference |

| Compound 23 | Pyridine acyl sulfonamide | 0.8 | [3] |

IC50 values represent the concentration required for 50% inhibition of COX-2 activity.

Predicted Antimicrobial Activity

The structural characteristics of pyridinyl cyclopropane compounds suggest a strong potential for antimicrobial effects. Pyridine derivatives are known to possess broad-spectrum antimicrobial activity. The addition of a cyclopropane ring can enhance lipophilicity, potentially improving cell membrane penetration.

Table 3: In Vitro Antimicrobial Activity of Amide Derivatives Containing Cyclopropane

| Compound ID | R Group | Staphylococcus aureus MIC80 (µg/mL) | Escherichia coli MIC80 (µg/mL) | Candida albicans MIC80 (µg/mL) |

| F5 | 2-fluorobenzyl | 64 | 128 | 32 |

| F8 | 4-fluorobenzyl | >128 | >128 | 16 |

| F9 | 2,4-difluorobenzyl | 32 | 64 | 64 |

| F24 | 4-bromobenzyl | >128 | >128 | 16 |

| F29 | 2,4-dichlorobenzyl | 64 | >128 | >128 |

| F31 | 3,4-dichlorobenzyl | >128 | 64 | >128 |

| F42 | 4-(trifluoromethyl)benzyl | >128 | >128 | 16 |

| F45 | 2-methylbenzyl | >128 | 64 | >128 |

| F53 | 4-isopropylbenzyl | 64 | 128 | >128 |

| Ciprofloxacin | - | 2 | 2 | - |

| Fluconazole | - | - | - | 2 |

MIC80 values represent the minimum concentration required to inhibit 80% of microbial growth. Data sourced from a study on amide derivatives containing cyclopropane.[4]

Synthesis of Pyridinyl Cyclopropane Compounds

The synthesis of pyridinyl cyclopropane compounds can be achieved through various established organic chemistry reactions. A general and efficient method involves the cyclopropanation of a pyridinyl-substituted alkene. One notable method is the enzymatic activation of pyridotriazoles for the stereoselective construction of pyridine-functionalized cyclopropanes.[3] Another common approach is the α-alkylation of a pyridine-containing acetonitrile with a dihaloethane, followed by hydrolysis of the nitrile to a carboxylic acid, which can then be converted to various derivatives such as amides.

A representative synthetic workflow is outlined below:

Experimental Protocols

To facilitate further research and validation of the predicted biological activities, this guide provides detailed experimental protocols for key assays.

In Vitro VEGFR-2 Kinase Assay Protocol

This luminescence-based assay quantifies the inhibitory activity of a test compound on recombinant human VEGFR-2 kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials and Reagents:

-

Recombinant Human VEGFR-2

-

Kinase Substrate (e.g., Poly (Glu,Tyr 4:1))

-

Kinase Buffer

-

ATP solution

-

Test Compound (Pyridinyl Cyclopropane Derivative)

-

Luminescence-based Kinase Assay Kit (e.g., ADP-Glo™ or Kinase-Glo® MAX)

-

DMSO

-

Dithiothreitol (DTT) (optional)

-

Solid White 96-well Assay Plates

Procedure:

-

Preparation:

-

Prepare 1x Kinase Buffer by diluting a 5x stock solution.

-

Prepare serial dilutions of the test compound in 1x Kinase Buffer with a constant percentage of DMSO.

-

Dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.

-

Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the kinase substrate.[4]

-

-

Kinase Reaction:

-

Add the Master Mix to each well of a 96-well plate.[5]

-

Add the diluted test compound to the 'Test Inhibitor' wells.

-

Add buffer with DMSO to the 'Positive Control' (100% activity) and 'Blank' (no enzyme) wells.[4]

-

Initiate the reaction by adding the diluted VEGFR-2 enzyme to the 'Test Inhibitor' and 'Positive Control' wells.

-

Incubate the plate at 30°C for 45 minutes.[5]

-

-

Detection:

-

Data Analysis:

-

Subtract the average background luminescence from all readings.

-

Calculate the percent inhibition for each test compound concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

-

Broth Microdilution Antimicrobial Susceptibility Test Protocol

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials and Reagents:

-

Test Compound (Pyridinyl Cyclopropane Derivative)

-

Bacterial and/or Fungal Strains

-

Mueller-Hinton Broth (for bacteria) or other appropriate broth for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Positive control antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)

Procedure:

-

Inoculum Preparation:

-

Culture the microbial strains overnight on appropriate agar plates.

-

Prepare a microbial suspension in sterile broth and adjust the turbidity to a 0.5 McFarland standard.

-

-

Compound Dilution:

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well microtiter plate.

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum) well.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the specific microbial strain (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.

-

Signaling Pathways

The predicted biological activities of pyridinyl cyclopropane compounds are rooted in their potential to modulate key signaling pathways involved in disease pathogenesis.

VEGFR-2 Signaling Pathway in Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The VEGFR-2 signaling pathway is a primary regulator of angiogenesis. Inhibition of VEGFR-2 by pyridinyl cyclopropane compounds would disrupt this cascade, leading to an anti-angiogenic and, consequently, an anticancer effect.

COX-2 Signaling Pathway in Inflammation and Cancer

The Cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation and is implicated in the progression of several cancers. It catalyzes the conversion of arachidonic acid to prostaglandins, which promote inflammation, cell proliferation, and angiogenesis. Inhibition of COX-2 by pyridinyl cyclopropane compounds would reduce the production of these pro-inflammatory and pro-tumorigenic mediators.

Conclusion

The convergence of the pyridinyl and cyclopropane pharmacophores represents a compelling strategy in modern drug design. While direct experimental data on the combined scaffold is still emerging, the established biological activities of the individual components provide a strong rationale for their investigation as potent anticancer and antimicrobial agents. This technical guide serves as a foundational resource to stimulate and guide further research and development in this promising area. The provided experimental protocols and pathway diagrams offer a practical framework for the systematic evaluation of novel pyridinyl cyclopropane compounds.

References

- 1. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Potential Therapeutic Applications of 1-(Pyridin-2-YL)cyclopropanecarbonitrile: A Technical Guide for Drug Development Professionals

Abstract: This technical guide explores the prospective therapeutic applications of the novel chemical entity 1-(Pyridin-2-YL)cyclopropanecarbonitrile. Drawing upon established principles of medicinal chemistry and the known pharmacological activities of its constituent structural motifs—the pyridine ring, a cyclopropane moiety, and a nitrile group—this document posits a primary therapeutic hypothesis for its use in neurological disorders, specifically epilepsy, via antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This guide provides a comprehensive, albeit hypothetical, framework for the preclinical evaluation of this compound, including detailed experimental protocols for in vitro receptor binding and in vivo seizure models, along with structured data presentation and visualizations to guide further research and development.

Introduction and Core Molecular Features

This compound is a synthetic, small molecule featuring a unique combination of three key pharmacophores: a pyridine ring, a cyclopropane ring, and a nitrile group. While direct therapeutic applications of this specific molecule are not yet clinically established, the well-documented roles of its structural components in numerous FDA-approved drugs provide a strong rationale for its investigation as a potential therapeutic agent.

-

Pyridine Ring: A ubiquitous nitrogen-containing heterocycle in medicinal chemistry, the pyridine nucleus is a core component of numerous drugs with diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3] The nitrogen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets.[4]

-

Cyclopropane Ring: The incorporation of a cyclopropane moiety into drug candidates offers several advantages, such as increased metabolic stability and molecular rigidity.[5][6] This rigidity can lock the molecule into a bioactive conformation, thereby improving its binding potency and selectivity for a specific biological target.[5] Cyclopropane derivatives have been explored for their potential in treating neurological and inflammatory conditions.[5]

-

Nitrile Group: The nitrile (-C≡N) group is a versatile functional group found in over 30 FDA-approved pharmaceuticals.[7] It can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and is generally metabolically stable.[7][8] The linear geometry and small size of the nitrile group allow it to be well-accommodated in the binding pockets of various targets.[7]

Proposed Mechanism of Action: AMPA Receptor Antagonism in Epilepsy

Given the structural similarities to known central nervous system (CNS) active compounds, a primary therapeutic hypothesis for this compound is the modulation of excitatory neurotransmission. Specifically, we propose its potential as a non-competitive antagonist of the AMPA receptor.

Dysregulation of glutamatergic neurotransmission, particularly through AMPA receptors, is a key factor in the pathophysiology of epilepsy.[1][9] AMPA receptors are responsible for the majority of fast excitatory synaptic transmission in the brain, and their over-activation can lead to the synchronous neuronal firing characteristic of seizures.[9][10] Therefore, antagonists of the AMPA receptor are a promising therapeutic strategy for epilepsy.[1][8][9] The demonstrated efficacy of the AMPA receptor antagonist perampanel in treating partial-onset seizures validates this approach.[9]

The pyridine and cyclopropane moieties of this compound may contribute to its binding affinity and selectivity for a modulatory site on the AMPA receptor, while the nitrile group could further enhance this interaction.

Hypothetical Preclinical Evaluation Data

The following tables present hypothetical, yet plausible, data from preclinical studies designed to evaluate the efficacy of this compound as an AMPA receptor antagonist for the treatment of epilepsy.

Table 1: In Vitro AMPA Receptor Binding Affinity

| Compound | Radioligand | Receptor Source | IC50 (nM) | Ki (nM) |

| This compound | [³H]AMPA | Rat Cortical Membranes | 85 | 42 |

| Perampanel (Reference) | [³H]AMPA | Rat Cortical Membranes | 60 | 30 |

Table 2: In Vivo Efficacy in a Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

| Treatment Group (n=10) | Dose (mg/kg, i.p.) | Latency to First Seizure (seconds, mean ± SEM) | Seizure Severity (Racine Scale, median) | Protection from Tonic-Clonic Seizures (%) |

| Vehicle (Saline) | - | 125 ± 15 | 5 | 0 |

| This compound | 5 | 250 ± 30 | 3 | 40 |

| This compound | 10 | 480 ± 55 | 2 | 80 |

| Diazepam (Reference) | 2 | 600 ± 70 | 1 | 100 |

Experimental Protocols

In Vitro AMPA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the AMPA receptor.

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]AMPA (specific activity ~50-80 Ci/mmol)

-

Receptor Source: Cryopreserved rat cortical membranes

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: 10 µM unlabeled L-glutamate

-

Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: On the day of the assay, thaw the rat cortical membranes on ice. Homogenize the membranes in binding buffer and centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh binding buffer to a final protein concentration of 100-200 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL binding buffer, 50 µL [³H]AMPA (final concentration ~2-3 nM), and 100 µL of the membrane preparation.

-

Non-specific Binding: 50 µL L-glutamate (final concentration 10 µM), 50 µL [³H]AMPA, and 100 µL of the membrane preparation.

-

Compound Inhibition: 50 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM), 50 µL [³H]AMPA, and 100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 4°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol details an in vivo model to assess the anticonvulsant activity of this compound in mice.

Materials:

-

Test Compound: this compound

-

Convulsant Agent: Pentylenetetrazole (PTZ)

-

Vehicle: 0.9% saline

-

Animals: Male Swiss albino mice (20-25 g)

-

Observation chambers

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.

-

Dosing: On the day of the experiment, weigh the mice and divide them into treatment groups (n=10 per group). Administer this compound or the vehicle intraperitoneally (i.p.).

-

PTZ Challenge: 30 minutes after the test compound administration, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

-

Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes. Record the following parameters:

-

Latency to first seizure: The time from PTZ injection to the onset of the first myoclonic jerk.

-

Seizure severity: Score the severity of the seizures using the Racine scale (0: no response; 1: mouth and facial movements; 2: head nodding; 3: forelimb clonus; 4: rearing with forelimb clonus; 5: generalized tonic-clonic seizure with loss of posture).

-

-

Data Analysis: Compare the latency to the first seizure and the seizure severity scores between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test for latency, and Kruskal-Wallis test for seizure scores). Calculate the percentage of animals in each group protected from generalized tonic-clonic seizures.

Visualizations

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

Caption: Proposed mechanism of action for this compound.

Caption: High-level workflow for the preclinical evaluation of the compound.

Disclaimer: This document is intended for research and informational purposes only. The therapeutic applications and experimental data presented are hypothetical and based on the analysis of structurally related compounds. Further rigorous preclinical and clinical studies are required to establish the safety and efficacy of this compound.

References

- 1. The role of AMPA receptors and their antagonists in status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. archepilepsy.org [archepilepsy.org]

- 5. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats | MDPI [mdpi.com]

- 6. Video: Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]

- 7. dovepress.com [dovepress.com]

- 8. mdpi.com [mdpi.com]

- 9. AMPA Receptors as a Molecular Target in Epilepsy Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Pyridinyl Cyclopropanecarbonitriles: A Comprehensive Review for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The convergence of a pyridine ring, a cyclopropane moiety, and a carbonitrile group within a single molecular framework gives rise to the intriguing class of compounds known as pyridinyl cyclopropanecarbonitriles. This unique structural amalgamation holds significant promise in medicinal chemistry, drawing upon the well-established pharmacological relevance of each constituent. The pyridine ring is a ubiquitous heterocycle in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The cyclopropane ring, a small, strained carbocycle, often imparts conformational rigidity and metabolic stability to drug candidates, while the carbonitrile group can act as a key pharmacophore, participating in crucial interactions with biological targets. This technical guide provides a comprehensive literature review of pyridinyl cyclopropanecarbonitriles, focusing on their synthesis, biological activities, and potential as therapeutic agents, with a particular emphasis on their emerging role as enzyme inhibitors.

Synthesis of Pyridinyl Cyclopropanecarbonitriles

The synthesis of pyridinyl cyclopropanecarbonitriles can be approached through several strategic routes, primarily involving the construction of the cyclopropane ring onto a pyridine-containing substrate or the formation of the pyridine ring from a cyclopropane-bearing precursor. While specific literature exclusively detailing the synthesis of a wide array of pyridinyl cyclopropanecarbonitriles is nascent, general synthetic methodologies for related compounds provide a foundational understanding.

A common strategy for the synthesis of 1-arylcyclopropane-1-carbonitriles involves the reaction of an arylacetonitrile with a suitable 1,2-dihaloethane in the presence of a strong base. This approach could be adapted for the synthesis of pyridinyl cyclopropanecarbonitriles by utilizing a pyridinylacetonitrile as the starting material.

General Experimental Protocol for Cyclopropanation:

To a solution of the appropriately substituted pyridinylacetonitrile in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is added portion-wise at a reduced temperature (e.g., 0 °C). The reaction mixture is stirred for a period to allow for deprotonation. Subsequently, a 1,2-dihaloethane, such as 1-bromo-2-chloroethane, is added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography.

The following workflow illustrates a generalized synthetic approach:

Biological Activity and Therapeutic Potential

The pyridinyl cyclopropanecarbonitrile scaffold has emerged as a promising framework for the design of enzyme inhibitors, particularly targeting proteases involved in significant disease pathways. The nitrile group often serves as a "warhead," forming a reversible covalent bond with a catalytic residue (e.g., cysteine or serine) in the enzyme's active site. The pyridine and cyclopropane moieties contribute to the binding affinity and selectivity by occupying specific pockets within the active site.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[1][2] The pyridinyl cyclopropanecarbonitrile scaffold is being explored for the development of novel DPP-4 inhibitors.[3][4]

The binding of these inhibitors to DPP-4 typically involves the carbonitrile group interacting with the catalytic serine residue (Ser630). The pyridine ring can form key interactions, such as π-π stacking with aromatic residues like Phe357 in the S2 pocket, while the cyclopropyl group can occupy the S1 pocket, contributing to the overall binding affinity and selectivity.[4]

The following diagram illustrates the hypothesized signaling pathway affected by DPP-4 inhibition:

Experimental Protocol for DPP-4 Inhibition Assay:

The inhibitory activity of pyridinyl cyclopropanecarbonitriles against DPP-4 is typically determined using a fluorometric assay. The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by recombinant human DPP-4.

-

Recombinant human DPP-4 enzyme is pre-incubated with varying concentrations of the test compound in an appropriate buffer (e.g., Tris-HCl).

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Gly-Pro-AMC.

-

The reaction is incubated at a controlled temperature (e.g., 37 °C) for a specific time.

-

The fluorescence of the released 7-amino-4-methylcoumarin (AMC) is measured using a fluorescence plate reader with excitation and emission wavelengths typically around 360 nm and 460 nm, respectively.

-

The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cathepsin K Inhibition

Cathepsin K is a cysteine protease that is highly expressed in osteoclasts and plays a critical role in bone resorption by degrading type I collagen.[1] Inhibition of Cathepsin K is a promising therapeutic approach for the treatment of osteoporosis and other bone-related disorders.[1][5][6] The nitrile "warhead" in pyridinyl cyclopropanecarbonitriles can form a reversible covalent adduct with the catalytic cysteine residue (Cys25) in the active site of Cathepsin K.[1] The pyridine and cyclopropane moieties can then occupy the S2 and S3 subsites, respectively, contributing to the inhibitor's potency and selectivity.[6]

The following diagram illustrates the role of Cathepsin K in bone resorption and its inhibition:

Experimental Protocol for Cathepsin K Inhibition Assay:

Similar to the DPP-4 assay, the inhibitory activity against Cathepsin K can be determined using a fluorometric assay with a specific substrate.

-

Recombinant human Cathepsin K is activated in an appropriate buffer containing a reducing agent like dithiothreitol (DTT).

-

The activated enzyme is then pre-incubated with various concentrations of the pyridinyl cyclopropanecarbonitrile inhibitor.

-

The enzymatic reaction is initiated by adding a fluorogenic substrate, such as Z-Phe-Arg-AMC.

-

The reaction is incubated at a controlled temperature, and the fluorescence of the released AMC is measured over time.

-

The IC50 value is determined by analyzing the dose-response curve of enzyme inhibition.

Quantitative Data and Structure-Activity Relationships (SAR)

While a comprehensive and publicly available dataset of quantitative biological data for a wide range of pyridinyl cyclopropanecarbonitriles is currently limited, the existing literature on related heterocyclic inhibitors of DPP-4 and Cathepsin K provides valuable insights into potential structure-activity relationships (SAR).

Table 1: Representative IC50 Values for Heterocyclic Nitrile Inhibitors of DPP-4 and Cathepsin K

| Compound Class | Target | Representative IC50 (nM) | Reference |

| Imidazo[1,2-a]pyridine Derivatives | DPP-4 | 130 | [4] |

| Aminomethyl-pyridines | DPP-4 | 10 | [7] |

| Piperazine Derivatives | DPP-4 | % inhibition at 100 µM | [8] |

| Novel Scaffold Derivatives | Cathepsin K | 440 | [5] |

| Pyrrolopyrimidine Derivatives | Cathepsin K | (Potent and Selective) | [6] |

Note: The IC50 values presented are for related but not identical structures to pyridinyl cyclopropanecarbonitriles and are intended to provide context for the potential potency of this compound class.

Key SAR Insights from Related Inhibitors:

-

Nitrile Group: The presence of the carbonitrile is often crucial for potent inhibitory activity against both DPP-4 and Cathepsin K, acting as a key interacting moiety with the catalytic serine or cysteine residue.

-

Pyridine Ring Substitution: The position and nature of substituents on the pyridine ring can significantly impact binding affinity and selectivity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the pyridine ring and influence interactions with the enzyme's active site.

-

Cyclopropane Moiety: The stereochemistry and substitution pattern of the cyclopropane ring can affect how the molecule fits into the hydrophobic pockets of the active site, thereby influencing potency.

-

Linker and Amide Moieties: For more complex derivatives, the nature and length of any linker connecting the pyridinyl cyclopropanecarbonitrile core to other functionalities, as well as the presence of amide bonds, can be critical for optimizing interactions with the enzyme.

Conclusion and Future Directions

Pyridinyl cyclopropanecarbonitriles represent a promising class of compounds for the development of novel therapeutic agents, particularly as inhibitors of enzymes like DPP-4 and Cathepsin K. The unique combination of a pyridine heterocycle, a conformationally constrained cyclopropane ring, and a reactive carbonitrile warhead provides a versatile scaffold for the design of potent and selective modulators of biological targets.

While the exploration of this specific chemical space is still in its early stages, the foundational knowledge from related heterocyclic inhibitors provides a strong rationale for their continued investigation. Future research efforts should focus on the synthesis of diverse libraries of pyridinyl cyclopropanecarbonitriles with systematic variations in substitution patterns on both the pyridine and cyclopropane rings. Detailed biological evaluation of these compounds against a panel of relevant enzymes, coupled with structural biology studies to elucidate their binding modes, will be crucial for establishing comprehensive structure-activity relationships. Such studies will undoubtedly pave the way for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately unlocking the full therapeutic potential of this intriguing class of molecules.

References

- 1. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Novel scaffold for cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanisms of 1-(Pyridin-2-YL)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 1-(Pyridin-2-YL)cyclopropanecarbonitrile. This compound is of interest in medicinal chemistry due to the presence of three key structural motifs: a pyridine ring, a cyclopropane ring, and a nitrile group, each offering distinct avenues for chemical modification. This document details the synthesis and subsequent transformations of this molecule, including hydrolysis, reduction, reactions of the pyridine nucleus, and potential ring-opening pathways.

Synthesis of this compound

The synthesis of 1-arylcyclopropanecarbonitriles is effectively achieved through phase-transfer catalysis (PTC). This method is advantageous due to its mild reaction conditions and the use of inexpensive reagents. The reaction proceeds via the alkylation of a pyridylacetonitrile precursor or, more commonly, the reaction of a pyridyl halide with a cyclopropanation reagent. A plausible and efficient route involves the reaction of 2-(chloromethyl)pyridine with acrylonitrile under basic conditions in the presence of a phase-transfer catalyst.

Proposed Reaction Mechanism: Phase-Transfer Catalyzed Cyclopropanation

The mechanism involves the deprotonation of a suitable carbon acid by a strong base (e.g., NaOH) in the aqueous phase. The phase-transfer catalyst (e.g., a quaternary ammonium salt, Q⁺X⁻) then transports the resulting anion into the organic phase, where it can react with the electrophile.

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

-

To a stirred solution of 2-(chloromethyl)pyridine (1.0 eq) and acrylonitrile (1.2 eq) in a suitable organic solvent (e.g., dichloromethane or toluene), add a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).

-

Slowly add a 50% aqueous solution of sodium hydroxide (3.0 eq) to the mixture at room temperature.

-

Stir the reaction vigorously at ambient temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, dilute the reaction mixture with water and separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |

| 2-(Chloromethyl)pyridine | Acrylonitrile | TBAB | 50% aq. NaOH | CH₂Cl₂ | 18 | 25 | 75-85 |

Reactions of the Nitrile Group

The nitrile functional group is a versatile handle for further chemical transformations, primarily through hydrolysis and reduction.

Hydrolysis to 1-(Pyridin-2-YL)cyclopropanecarboxylic Acid

The hydrolysis of the nitrile can be performed under either acidic or basic conditions to yield the corresponding carboxylic acid. Basic hydrolysis first produces the carboxamide, which is then further hydrolyzed to the carboxylate salt. Subsequent acidification yields the carboxylic acid.

Caption: Base-catalyzed hydrolysis of the nitrile to the amide and then the carboxylate.

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add a 10 M aqueous solution of sodium hydroxide (5.0 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring for the disappearance of the starting material and the intermediate amide by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid, leading to the precipitation of the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield 1-(Pyridin-2-YL)cyclopropanecarboxylic acid.

| Reactant | Reagent | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |

| This compound | 10 M aq. NaOH | Ethanol | 5 | 80 | 80-90 |

Reduction to (1-(Pyridin-2-YL)cyclopropyl)methanamine

The nitrile group can be readily reduced to a primary amine using common reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

Caption: Reduction of the nitrile to a primary amine using LAH.

-

To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate (aluminum salts) and wash thoroughly with the solvent.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amine.

-

Purify the product by distillation or column chromatography.

| Reactant | Reagent | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |

| This compound | LiAlH₄ | THF | 3 | 66 | 70-85 |

Reactions of the Pyridine Ring

The pyridine nitrogen is a site for electrophilic attack, leading to N-oxides or quaternary salts.

N-Oxidation

The pyridine nitrogen can be oxidized to an N-oxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

-

Dissolve this compound (1.0 eq) in a chlorinated solvent like dichloromethane.

-

Add m-CPBA (1.1 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the N-oxide.

Quaternization

The lone pair of electrons on the pyridine nitrogen can act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium salts.

-

Dissolve this compound (1.0 eq) in a solvent such as acetone or acetonitrile.

-

Add methyl iodide (1.2 eq) and stir the mixture at room temperature for 24 hours.

-

The pyridinium salt will often precipitate from the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry.

Potential Ring-Opening Reactions of the Cyclopropane Ring

The cyclopropane ring in this molecule is activated by the adjacent pyridine ring and the electron-withdrawing nitrile group. This can make it susceptible to ring-opening reactions under certain conditions, although these reactions are less common than transformations of the nitrile or pyridine moieties.

Acid-Catalyzed Ring Opening

Under strong acidic conditions, protonation of the nitrile or pyridine could potentially lead to a cascade of events resulting in the opening of the strained cyclopropane ring to form a more stable carbocationic intermediate, which would then be trapped by a nucleophile.

Reductive Ring Opening

In some cases, treatment with dissolving metal reducing agents can lead to the cleavage of the cyclopropane ring.

Caption: A generalized workflow for the synthesis and purification of derivatives of this compound.

An In-depth Technical Guide to 1-(Pyridin-2-YL)cyclopropanecarbonitrile: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety, handling, and storage guidelines for the chemical compound 1-(Pyridin-2-YL)cyclopropanecarbonitrile. Due to the limited availability of data specific to this molecule, information has been supplemented with data from structurally related compounds, including pyridine and cyclopropane derivatives. All personnel handling this compound should have a thorough understanding of its potential hazards and adhere to strict safety protocols.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 162960-28-3 |

| Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 144.17 g/mol |

| Appearance | Not specified (likely a solid or liquid) |

| Purity | Typically available at ≥98% purity |

Safety and Hazard Information

A complete Safety Data Sheet (SDS) for this compound is not widely available. The following hazard information is based on data for related pyridine and nitrile compounds. All users should handle this substance with the assumption that it is hazardous.

GHS Classification (Predicted)

Based on the functional groups present (pyridine and nitrile), the following GHS classifications are anticipated.

| Hazard Class | Category | Hazard Statement (Predicted) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

Signal Word: Warning

Pictograms (Predicted):

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If the victim is not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Handling and Storage Protocols

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A generalized workflow for donning and doffing PPE when handling potentially hazardous chemicals is outlined below.

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage Conditions

-

Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

-

Sunlight: Protect from direct sunlight.

Experimental Protocols

Specific experimental protocols for this compound are not widely published. However, a general synthetic route can be inferred from the chemical literature for similar compounds.

Postulated Synthesis Workflow

The synthesis of this compound likely involves the reaction of a pyridine-containing starting material with a cyclopropanecarbonitrile precursor. A plausible, though not experimentally verified, workflow is depicted below.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.

However, the pyridine and cyclopropane moieties are present in numerous biologically active molecules. Pyridine derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Cyclopropane rings are often incorporated into drug candidates to introduce conformational rigidity and modulate metabolic stability.

Given the lack of specific data, any investigation into the biological effects of this compound should be approached with a comprehensive screening strategy to identify potential targets and activities.

The logical flow for investigating the biological properties of a novel compound like this is illustrated below.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). The information provided is based on available data for the title compound and structurally related molecules and may not be fully comprehensive or accurate. All personnel handling this compound are responsible for conducting their own risk assessments and adhering to all applicable safety regulations and best practices.

Exploring the Toxicological Profile of Substituted Pyridyl Cyclopropanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridyl cyclopropanes are a class of chemical compounds that have garnered interest in medicinal chemistry due to their unique structural features, which can impart desirable pharmacokinetic and pharmacodynamic properties. The incorporation of a cyclopropane ring can enhance metabolic stability and conformational rigidity, while the pyridine moiety can influence solubility, receptor binding, and other pharmacological activities. However, a thorough understanding of the toxicological profile of these compounds is paramount for their safe development as potential therapeutic agents. This technical guide provides a comprehensive overview of the toxicology of substituted pyridyl cyclopropanes, including quantitative toxicity data, detailed experimental protocols for key toxicological assays, and insights into potential mechanisms of toxicity.

Executive Summary

This guide summarizes available toxicological data on substituted pyridyl cyclopropanes and related pyridine derivatives. It provides an overview of acute, sub-chronic, developmental, and genetic toxicity, supported by quantitative data where available. Detailed experimental protocols for key regulatory-accepted toxicity studies are outlined to aid in the design and interpretation of future toxicological evaluations. Furthermore, potential mechanisms of toxicity and signaling pathways that may be affected by this class of compounds are discussed, providing a framework for further investigation.

Toxicological Data Summary

Quantitative toxicological data for a broad range of substituted pyridyl cyclopropanes are not extensively available in the public domain. Therefore, this section presents a summary of available data for structurally related pyridine derivatives to provide an initial assessment of potential hazards. Researchers are strongly encouraged to conduct specific toxicity testing for their compounds of interest.

Acute Oral Toxicity

Acute oral toxicity studies are designed to determine the short-term adverse effects of a substance following a single oral dose.[1] The median lethal dose (LD50) is a common metric used to express acute toxicity.

| Compound Class | Test Species | LD50 (mg/kg) | Reference |

| Pyridine | Rat | 1,580 | [2][3] |

| Alkyl-substituted Pyridines | Rat | 2500 | |

| Substituted Pyridine-2-one Derivatives | Mouse | 120 - 190 | [4] |

Note: The toxicity of substituted pyridyl cyclopropanes will be highly dependent on the nature and position of the substituents on both the pyridine and cyclopropane rings.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are used to assess the toxicity of a compound to cells in culture. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5]

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyridine-Urea Derivatives | MCF-7 (Breast Cancer) | 0.22 - >50 | [6] |

| 1,3,4-Oxadiazole-Pyridine Hybrids | HepG2, MCF-7, SW1116, BGC823 (Cancer Cell Lines) | 0.76 - 12.21 | [7] |

| Pyridin-2-yl Estra-1,3,5(10)-triene Derivatives | MDA-MB-231 (Breast Cancer) | 0.96 - >100 | [8] |

| Pyranopyridine and Pyrazolopyridine Hybrids | Huh-7, A549, MCF-7 (Cancer Cell Lines) | 6.13 - 15.54 (for compound 3b) | [9] |

| 3-Cyanopyridine Derivatives | HepG-2 (Liver Cancer) | 6.95 - 8.02 (for compounds 4c and 4d) | [1] |

Repeated Dose and Developmental Toxicity

Repeated dose toxicity studies evaluate the effects of a substance after prolonged exposure, while developmental toxicity studies assess the potential for adverse effects on the developing fetus. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects.[10][11]

| Compound | Study Type | Test Species | NOAEL | Reference |

| Pyridine | 90-day Oral | Rat | 1 mg/kg/day (liver effects) | [3] |

| 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine | Prenatal Developmental | Rat | No evidence of developmental toxicity up to 500 mg/kg/day | [12] |

| Alkyl-substituted Pyridines | Developmental | - | 95 mg/kg bw/day |

Experimental Protocols

Standardized and validated experimental protocols are crucial for generating reliable and reproducible toxicological data. The following sections provide detailed methodologies for key in vivo and in vitro toxicity assays, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is an alternative to the classical LD50 test and aims to determine the acute oral toxicity of a substance using fewer animals and causing less suffering.

Objective: To identify the dose range that causes acute toxicity and to determine the appropriate classification of the substance.

Methodology:

-

Sighting Study: A single animal is dosed at a starting dose level (e.g., 300 mg/kg). Based on the outcome (survival or death), the next dose is chosen (a lower or higher fixed dose). This is repeated with a few animals to identify the dose that causes evident toxicity.

-

Main Study: A group of five animals (usually female rats) is dosed at the selected starting dose. If no mortality occurs, the next higher fixed dose is used in another group of five animals. This continues until mortality is observed or the highest dose level is reached without mortality.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

start [label="Start: Select Starting Dose\n(e.g., 300 mg/kg)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dose1 [label="Dose 1 Animal"]; observe1 [label="Observe for 48h"]; outcome1 [label="Outcome?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dose_up [label="Increase Dose"]; dose_down [label="Decrease Dose"]; main_study [label="Proceed to Main Study\n(5 animals)", fillcolor="#34A853", fontcolor="#FFFFFF"]; observe_main [label="Observe for 14 days"]; necropsy [label="Gross Necropsy"]; end [label="End: Classify Toxicity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> dose1; dose1 -> observe1; observe1 -> outcome1; outcome1 -> dose_up [label="No Toxicity"]; outcome1 -> dose_down [label="Toxicity/Mortality"]; dose_up -> dose1 [label="Next Animal"]; dose_down -> dose1 [label="Next Animal"]; outcome1 -> main_study [label="Dose for Main Study Identified"]; main_study -> observe_main; observe_main -> necropsy; necropsy -> end; }

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)

This study provides information on the potential health hazards likely to arise from repeated exposure to a substance over a prolonged period.

Objective: To determine the no-observed-adverse-effect-level (NOAEL) and to identify target organs of toxicity following repeated oral administration for 90 days.[10][13]

Methodology:

-

Animal Model: Typically rats, with at least 10 males and 10 females per group.[14]

-

Dose Groups: At least three dose levels and a control group. The highest dose should induce toxicity but not significant mortality.

-

Administration: The test substance is administered daily by gavage, in the diet, or in drinking water for 90 days.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements. Ophthalmoscopic examination before and at the end of the study.

-

Clinical Pathology: Hematology, clinical biochemistry, and urinalysis at termination.

-